

Application Notes and Protocols for DDD100097

In Vitro Assays

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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818

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Introduction

DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the viability of various organisms, including the malaria parasite *Plasmodium falciparum*. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular and viral proteins. This protein modification, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and the assembly of viral particles. Inhibition of NMT presents a promising therapeutic strategy for diseases such as malaria.

These application notes provide detailed protocols for in vitro assays to characterize the activity of **DDD100097** against its primary target, NMT, and its subsequent effect on parasite protein synthesis and growth.

Data Presentation

Table 1: Inhibitory Activity of NMT Inhibitors

Compound	Target Organism	Assay Type	IC50 (nM)	Reference
DDD85646	Homo sapiens	Fluorescence-based NMT Assay	21.33	[1]
IMP-1088	Homo sapiens	Fluorescence-based NMT Assay	7.61	[1]
Related Compounds	T. brucei	NMT Assay	5	[2]
Related Compounds	Homo sapiens	NMT Assay	230,000	[2]

Note: Data for **DDD100097** is not publicly available and the table presents data for related and well-characterized NMT inhibitors to provide a reference for expected potency.

Experimental Protocols

Biochemical Assay for N-Myristoyltransferase (NMT) Inhibition

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of **DDD100097** against N-myristoyltransferase. The assay measures the production of Coenzyme A (CoA), a product of the N-myristoylation reaction, using a thiol-reactive fluorescent probe.

Materials:

- Recombinant NMT enzyme (e.g., human NMT1)
- Myristoyl-CoA
- Peptide substrate with an N-terminal glycine (e.g., H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2) [\[3\]](#)

- 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
- Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100
- **DDD100097** (and control inhibitors) dissolved in 10% DMSO/water
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **DDD100097** and control inhibitors in 10% DMSO/water.
- In a 96-well black microplate, add the following components in order:
 - 10 µL of the inhibitor solution (or 10% DMSO/water for control).
 - 25 µL of Myristoyl-CoA solution (final concentration: 4 µM).
 - 50 µL of NMT enzyme solution (final concentration: 18.9 nM).
- Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution.
- Immediately add 10 µL of CPM solution (final concentration: 8 µM).
- Monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals using a fluorescence plate reader (Excitation: 380 nm, Emission: 470 nm) at 25 °C.
- The rate of reaction is determined from the linear phase of the fluorescence curve.
- Calculate the percent inhibition for each concentration of **DDD100097** relative to the DMSO control.
- Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay determines the potency of **DDD100097** in inhibiting the growth of *P. falciparum* in an in vitro culture of human erythrocytes.

Materials:

- *P. falciparum* culture (e.g., 3D7 strain) synchronized at the ring stage.
- Human erythrocytes (O+).
- Complete culture medium (RPMI 1640 supplemented with HEPES, NaHCO₃, hypoxanthine, gentamicin, and 0.5% (w/v) Albumax II).
- **DDD100097** dissolved in DMSO.
- 96-well microplates.
- DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI).
- Lysis buffer with saponin.
- Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

Procedure:

- Prepare serial dilutions of **DDD100097** in the complete culture medium.
- In a 96-well plate, add 100 µL of the drug dilutions.
- Add 100 µL of synchronized *P. falciparum* culture at ~1% parasitemia and 2% hematocrit to each well.
- Incubate the plates for 48-72 hours at 37°C in the controlled gas environment.
- After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I dye.

- Incubate in the dark for 1 hour at room temperature.
- Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
- Calculate the percent inhibition of parasite growth for each drug concentration relative to the DMSO control.
- Determine the IC50 value from the dose-response curve.

In Vitro Protein Synthesis Inhibition Assay in *P. falciparum* Lysate

This assay specifically measures the effect of **DDD100097** on protein translation within a cell-free lysate derived from *P. falciparum*.

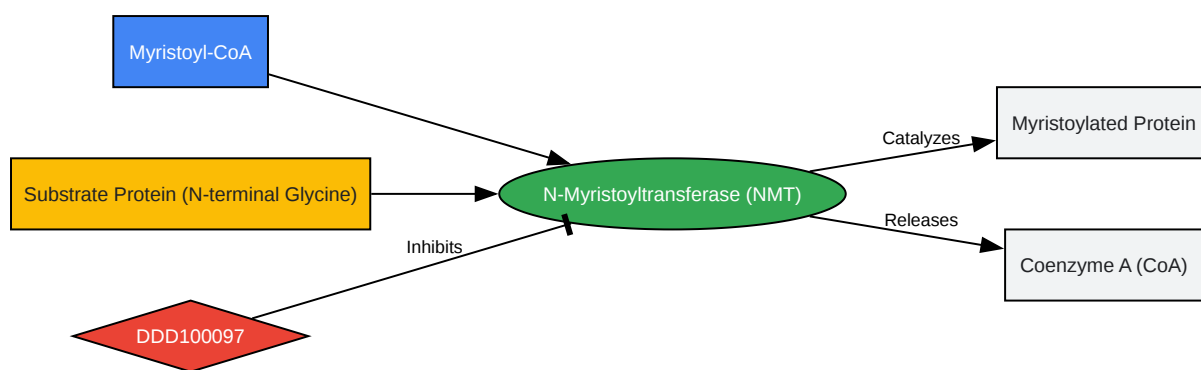
Materials:

- *P. falciparum* cell lysate.
- Reporter plasmid containing a luciferase gene under the control of *P. falciparum* regulatory elements.
- In vitro transcription/translation mix.
- Amino acid mixture (methionine-free).
- [35S]-Methionine.
- **DDD100097** dissolved in DMSO.
- Anisomycin (positive control for translation inhibition).
- 96-well plates.
- Scintillation counter or luciferase assay system.

Procedure:

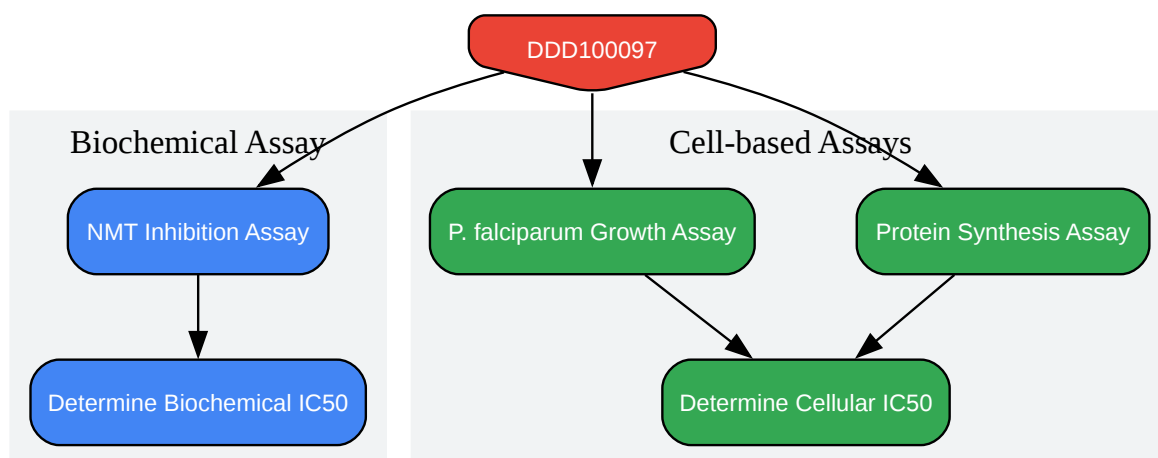
- Prepare *P. falciparum* lysate from a high-parasitemia culture.
- Prepare serial dilutions of **DDD100097** and anisomycin in the assay buffer.
- In a 96-well plate, combine the *P. falciparum* lysate, the reporter plasmid, and the in vitro transcription/translation mix.
- Add the drug dilutions to the respective wells.
- Initiate the translation reaction by adding the amino acid mixture and [35S]-Methionine.
- Incubate the plate at 37°C for 1-2 hours.
- Stop the reaction and precipitate the newly synthesized proteins.
- Measure the incorporation of [35S]-Methionine using a scintillation counter, or measure the luciferase activity using a luminometer.
- Calculate the percent inhibition of protein synthesis for each concentration of **DDD100097**.
- Determine the IC₅₀ value from the dose-response curve.

Visualizations



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Caption: NMT Inhibition by **DDD100097**.



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Caption: In Vitro Assay Workflow for **DDD100097**.

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References

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